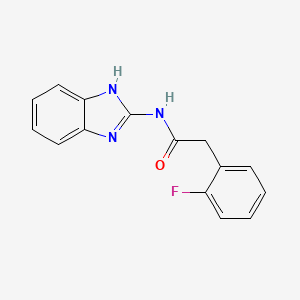![molecular formula C22H16ClF3N4OS B10796779 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B10796779.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV396680 is a compound identified through the Medicines for Malaria Venture (MMV) Malaria Box screening. It has shown potential in various biological assays, particularly in targeting metastatic osteosarcoma by inhibiting the function of the protein ezrin . Ezrin is a member of the ezrin, radixin, and moesin family of proteins, which play a crucial role in linking the plasma membrane to the actin cytoskeleton .
Preparation Methods
The synthetic routes and reaction conditions for MMV396680 are not extensively documented in the available literature. it is likely that the compound was synthesized using standard organic chemistry techniques involving the formation of quinoline-based structures, as it shares structural similarities with other quinoline-containing compounds . Industrial production methods would typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
MMV396680, like other quinoline-based compounds, can undergo various chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV396680 could lead to the formation of quinoline N-oxide derivatives .
Scientific Research Applications
MMV396680 has been primarily studied for its potential in inhibiting the function of ezrin, a protein involved in the metastatic spread of osteosarcoma . This makes it a promising candidate for the development of antimetastatic agents. . Further research is needed to explore its full range of applications in chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of MMV396680 involves its binding to the protein ezrin, thereby inhibiting its function in promoting the invasive phenotype of osteosarcoma cells . Ezrin acts as a linker between the plasma membrane and the actin cytoskeleton, and its inhibition disrupts this linkage, leading to reduced cell motility and metastatic potential . The molecular targets and pathways involved include the actin cytoskeleton and associated signaling pathways.
Comparison with Similar Compounds
MMV396680 can be compared with other quinoline-based compounds, such as NSC305787 and MMV667492 . While NSC305787 also targets ezrin, MMV667492 has shown better physicochemical properties and drug-likeness . Other similar compounds include MMV020549 and MMV666069, which have also demonstrated promising activities in functional assays . The uniqueness of MMV396680 lies in its specific binding affinity and inhibitory effect on ezrin, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C22H16ClF3N4OS |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H16ClF3N4OS/c1-13-2-4-14(5-3-13)17-11-19-21(27-8-9-30(19)29-17)32-12-20(31)28-18-10-15(22(24,25)26)6-7-16(18)23/h2-11H,12H2,1H3,(H,28,31) |
InChI Key |
HKNNPGWJKJDXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-bromo-2-methoxyphenyl)-2-phenyl-2,3,5,6-tetrahydro-1H-benzo[a]phenanthridin-4-one](/img/structure/B10796701.png)
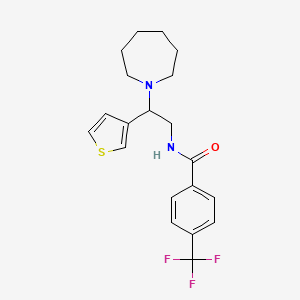
![N-(3,5-dimethylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10796710.png)
![3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methoxybenzyl)propanamide](/img/structure/B10796725.png)
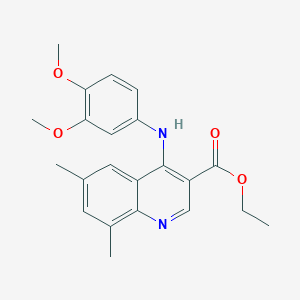
![2-[[4-[Benzyl(ethyl)amino]piperidin-1-yl]methyl]-4-bromophenol;oxalic acid](/img/structure/B10796741.png)
![ethyl 5-(2,3-dimethoxyphenyl)-2-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10796744.png)
![N-[4-[C-methyl-N-[(2-phenylcyclopropanecarbonyl)amino]carbonimidoyl]phenyl]furan-2-carboxamide](/img/structure/B10796749.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N-methyl-5,5-dioxo-4,5-dihydro-5lambda-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B10796750.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B10796753.png)
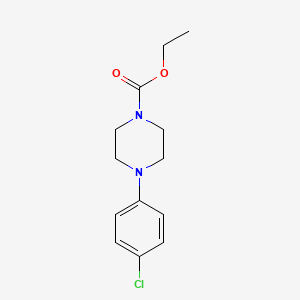
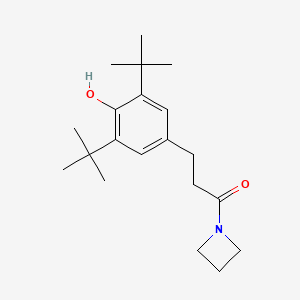
![N-benzyl-2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B10796774.png)
